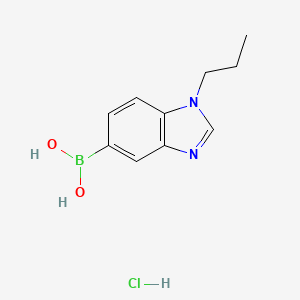![molecular formula C12H15BN2O2 B7956082 [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B7956082.png)
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H15BN2O2. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This compound features a cyano group, a piperidine ring, and a boronic acid moiety, making it a versatile intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid typically involves the reaction of 2-cyano-3-iodophenylboronic acid with piperidine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Derivatives: Formed via nucleophilic substitution of the cyano group.
Aplicaciones Científicas De Investigación
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyano group and piperidine ring also contribute to its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyano and piperidine groups, making it less versatile in certain reactions.
3-Cyanophenylboronic Acid: Similar structure but lacks the piperidine ring, affecting its reactivity and applications.
4-Piperidinylphenylboronic Acid: Similar but with different positioning of the cyano group, leading to different reactivity.
Uniqueness
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid is unique due to the presence of both the cyano group and the piperidine ring, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Propiedades
IUPAC Name |
(2-cyano-3-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c14-9-10-11(13(16)17)5-4-6-12(10)15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSTZCEOJKRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N2CCCCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B7956021.png)
![{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid](/img/structure/B7956025.png)

![[2-Cyano-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7956041.png)
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B7956043.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7956049.png)




![[(4-Methanesulfonylphenyl)methyl]boronic acid](/img/structure/B7956074.png)
![[3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B7956089.png)
